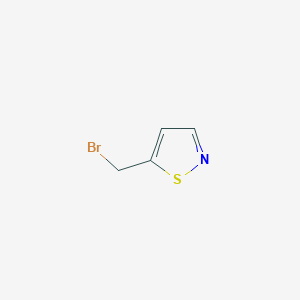

5-(Bromomethyl)isothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSKNICKWKLOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733774 | |

| Record name | 5-(Bromomethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208837-85-8 | |

| Record name | 5-(Bromomethyl)isothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208837-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Pathways for 5 Bromomethyl Isothiazole

Direct Halogenation Techniques for Bromomethyl IntroductionCurrent time information in Bangalore, IN.researchgate.netevitachem.comthieme-connect.com

Direct halogenation techniques offer a straightforward approach to introduce the bromomethyl group onto a pre-existing isothiazole (B42339) scaffold. These methods primarily involve the bromination of a methyl group at the 5-position of the isothiazole ring.

Regioselective Benzylic Bromination ProtocolsCurrent time information in Bangalore, IN.evitachem.com

The most common method for the synthesis of 5-(bromomethyl)isothiazole is the regioselective benzylic bromination of 5-methylisothiazole (B1604631). This reaction typically employs a free-radical brominating agent, such as N-bromosuccinimide (NBS), in a non-polar solvent like carbon tetrachloride (CCl₄). blogspot.com The reaction is often initiated by UV light or a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN). blogspot.comchadsprep.com

The mechanism proceeds via a free-radical chain reaction. byjus.compearson.com The initiator generates a bromine radical, which then abstracts a hydrogen atom from the methyl group of 5-methylisothiazole to form a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS or Br₂ to yield the desired this compound and a new bromine radical, thus propagating the chain. chadsprep.com The choice of a non-polar solvent is crucial to minimize competing ionic side reactions.

Table 1: Reagents and Conditions for Regioselective Benzylic Bromination

| Reagent | Initiator | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | UV light or AIBN | CCl₄, Dichloromethane | High regioselectivity for the methyl group. |

| 1,3-Dibromo-5,5-dimethylhydantoin | AIBN | CCl₄ | Economical source of bromine radicals. blogspot.com |

| Bromine (Br₂) | UV light | CCl₄ | Can lead to over-bromination if not controlled. orientjchem.org |

Selective Bromination of the Isothiazole Coreevitachem.com

While the primary focus is on the bromination of the methyl group, understanding the reactivity of the isothiazole core itself is important. Direct electrophilic bromination of the isothiazole ring typically occurs at the C4-position, which is the most electron-rich position. taylorfrancis.comgla.ac.uk Therefore, direct bromination of the isothiazole nucleus is generally not a viable method for obtaining this compound from 5-methylisothiazole, as it would lead to 4-bromo-5-methylisothiazole. However, if a 5-substituted isothiazole is the starting material, electrophilic bromination can be directed to other positions depending on the nature of the substituent. For instance, activating groups can enhance the reactivity of the ring towards electrophilic substitution. taylorfrancis.com

Ring-Forming Syntheses of Isothiazole Precursorsorganic-chemistry.orgthieme-connect.deresearchgate.netorganic-chemistry.org

An alternative to direct functionalization is the construction of the isothiazole ring itself, incorporating a functional group at the 5-position that can be readily converted to a bromomethyl group. This approach offers greater flexibility in the synthesis of highly substituted isothiazoles.

Intramolecular Cyclization Approachesorganic-chemistry.orgthieme-connect.deresearchgate.net

Intramolecular cyclization is a powerful strategy for the formation of the isothiazole ring. thieme-connect.comthieme-connect.com These methods typically involve the oxidative cyclization of a precursor molecule containing the requisite nitrogen, sulfur, and carbon atoms in a linear arrangement. For example, the oxidation of β-aminothiocrotonamides can lead to the formation of the isothiazole ring. thieme-connect.com Another approach involves the cyclization of thioamides. researchgate.netbenthamdirect.com These precursors can be designed to have a methyl or a protected hydroxymethyl group at the eventual 5-position, which can then be converted to the bromomethyl group in a subsequent step.

A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-ketothioamides and ammonium (B1175870) acetate (B1210297), which proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org

(4+1)-Heterocyclization Strategiesorganic-chemistry.orgorganic-chemistry.org

(4+1)-Heterocyclization involves the reaction of a four-atom component with a one-atom component to form the five-membered isothiazole ring. thieme-connect.comthieme-connect.com In the context of isothiazole synthesis, a common strategy involves the reaction of a four-carbon synthon with a nitrogen source. For instance, β-ketodithioesters can react with ammonium acetate in a [4+1] annulation to yield 3,5-disubstituted isothiazoles. organic-chemistry.org This method allows for the introduction of a methyl group at the 5-position, which can then be subjected to benzylic bromination as described previously.

Table 2: (4+1)-Heterocyclization for Isothiazole Synthesis

| 4-Atom Component | 1-Atom Component | Key Features |

| β-Ketodithioesters | Ammonium Acetate | Forms C-N and S-N bonds in one pot. organic-chemistry.org |

| β-Ketothioamides | Ammonium Acetate | Metal- and catalyst-free conditions. organic-chemistry.org |

(3+2)-Heterocyclization Methodologiesorganic-chemistry.org

The (3+2)-heterocyclization approach involves the combination of a three-atom and a two-atom fragment to construct the isothiazole ring. thieme-connect.comthieme-connect.com A well-known example is the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with an alkyne. medwinpublishers.com This method provides a powerful tool for the synthesis of a wide range of substituted isothiazoles. For the synthesis of this compound, a precursor alkyne with a suitable functional group at the appropriate position would be required. Another strategy involves the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189), where the ammonium thiocyanate acts as a donor of the N–S fragment. thieme-connect.com This approach has been utilized for the synthesis of 4-arylisothiazoles. thieme-connect.com

More recent developments include the synthesis of thiazole-linked hybrids using a (3+2) heterocyclization reaction, specifically the Hantzsch-thiazole synthesis, starting from phenacyl bromide. nih.gov

Modified Hantzsch Synthesis for Isothiazole Nuclei

The Hantzsch synthesis, a classical method for the formation of thiazole (B1198619) rings, has been adapted and modified for the synthesis of the isothiazole nucleus. mdpi.comnih.govtandfonline.commdpi.com The traditional Hantzsch synthesis involves the condensation of α-haloketones with thioamides. scispace.com However, modifications are often necessary to achieve the desired isothiazole core, especially for substrates with specific functionalities.

One notable modification involves a one-pot, three-component reaction. For instance, the synthesis of Hantzsch thiazole derivatives can be achieved by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. nih.gov This reaction can be effectively catalyzed by silica-supported tungstosilicic acid, a reusable catalyst, under both conventional heating and ultrasonic irradiation, highlighting a greener approach to the synthesis. nih.gov

Another modification employs different starting materials or reaction conditions to influence the reaction pathway and yield. For example, some modified procedures replace α-haloketones with ketones and a halogen source, though these methods can be cumbersome and require long reaction times. scispace.com The Holzapfel-Meyers-Nicolaou modification provides a pathway to stereoselective synthesis of functionalized thiazoles, which could be conceptually applied to isothiazole synthesis. thieme-connect.com This method involves the cyclocondensation of a thioamide under basic conditions, followed by dehydration of the resulting hydroxythiazoline intermediate. thieme-connect.com

The development of these modified Hantzsch syntheses is crucial for expanding the diversity of accessible isothiazole derivatives, including precursors to this compound.

Table 1: Comparison of Hantzsch Synthesis Modifications

| Modification | Key Features | Starting Materials Example | Catalyst/Conditions | Advantage |

| Three-Component One-Pot nih.gov | Efficient, greener approach | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde | Silica (B1680970) supported tungstosilisic acid, ultrasonic irradiation | Higher yields, shorter reaction times, reusable catalyst |

| Ketone and Halogen Source scispace.com | Avoids pre-synthesis of α-haloketones | Ketone, halogen, thiourea | Refluxing alcohol | Simplified starting materials |

| Holzapfel-Meyers-Nicolaou thieme-connect.com | Stereoselective synthesis | Thioamide, α-halocarbonyl | Basic conditions, then trifluoroacetic anhydride-pyridine and triethylamine | High optical purity of products |

Functionalization and Derivatization Strategies for this compound Analogues

The functionalization of the this compound scaffold is pivotal for creating a diverse range of analogues for various applications. Strategies primarily focus on reactions involving the reactive bromomethyl group and direct modifications of the isothiazole ring.

The bromomethyl group at the 5-position of the isothiazole ring is a highly reactive handle for introducing a wide array of functional groups. evitachem.com This reactivity is primarily due to the bromine atom being a good leaving group, facilitating nucleophilic substitution reactions. evitachem.com

Researchers have successfully reacted this compound with various nucleophiles to create new carbon-carbon and carbon-heteroatom bonds. For example, the reaction with amines, thiols, or alkoxides allows for the introduction of diverse side chains. This strategy is fundamental in building more complex molecules, such as those with potential biological activity. An alternative approach for the synthesis of 5-fluoromethylisoxazoles, an analogue, involved the nucleophilic substitution in 5-bromomethyl derivatives, which was found to be more convenient than other methods. researchgate.net

The versatility of the bromomethyl group makes it an essential feature for the derivatization of the isothiazole core, enabling the synthesis of targeted molecules with specific properties.

Table 2: Examples of Side-Chain Functionalization Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Pyrrolidine (B122466) | 5-(Aminomethyl)isothiazole derivative | thieme-connect.com |

| Thiol | Sodium ethanethiolate | 5-(Thioether)isothiazole derivative | researchgate.net |

| Alkoxide | Sodium ethoxide | 5-(Alkoxymethyl)isothiazole derivative | |

| Azide | Sodium azide | 5-(Azidomethyl)isothiazole derivative | acs.org |

The synthesis of this compound can also be achieved through the sequential bromination of a pre-functionalized isothiazole precursor. This multi-step approach allows for controlled introduction of bromine atoms at specific positions. A common strategy involves the initial synthesis of a methyl-substituted isothiazole, followed by bromination of both the aromatic ring and the methyl side chain.

For example, in the synthesis of related thiazole compounds, 4-(4-halophenyl)-2-methylthiazoles were first synthesized. nih.gov Subsequently, the 5-position of the thiazole ring was brominated using N-bromosuccinimide (NBS) through an electrophilic substitution mechanism. nih.gov The resulting intermediate then underwent free-radical benzylic bromination of the methyl group, also using NBS but under light irradiation, to yield the desired 5-bromo-2-(bromomethyl)thiazole derivative. nih.gov

This sequential bromination strategy offers a high degree of control over the final structure. The conditions for each bromination step can be tailored to favor either ring or side-chain substitution. For instance, bromination of the isothiazole ring often requires electrophilic conditions, while side-chain bromination is typically achieved under radical conditions. thieme-connect.de

Catalytic and Sustainable Approaches in Isothiazole Synthesis

The development of catalytic and sustainable methods for isothiazole synthesis is a growing area of focus, driven by the principles of green chemistry. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including isothiazoles. sci-hub.seresearchgate.net Palladium- and copper-catalyzed reactions are particularly prominent in this area. acs.orgacs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been employed for the functionalization of pre-formed isothiazole rings. researchgate.net For example, 5-bromo-3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide has been successfully coupled with a variety of organostannanes in a palladium-catalyzed reaction to provide 5-substituted isothiazole 1,1-dioxides. researchgate.net Ligand-free palladium acetate has also been shown to efficiently catalyze the direct arylation of thiazole derivatives at very low catalyst loadings, offering an economically and environmentally attractive method. organic-chemistry.org

Copper-catalyzed reactions have also been developed for the synthesis of isothiazole derivatives. These methods often involve C-S and C-N bond formation and have been applied to the preparation of various substituted imidazo[2,1-b]thiazoles. acs.orgacs.org The use of heterogeneous palladium catalysts, such as a polystyrene-supported palladium(II) ethylenediamine (B42938) complex, allows for the catalyst to be reused multiple times without significant loss of activity, further enhancing the sustainability of the process. scielo.br

Table 3: Metal-Mediated Coupling Reactions in Isothiazole Synthesis

| Reaction Type | Catalyst | Reactants Example | Product Type | Reference |

| Stille Coupling | Benzylchlorobis(triphenylphosphine)palladium | 5-Bromo-3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide, organostannane | 5-Substituted isothiazole 1,1-dioxide | researchgate.net |

| Direct Arylation | Palladium(II) acetate (ligand-free) | Thiazole derivative, aryl bromide | 5-Arylated thiazole | organic-chemistry.org |

| Sonogashira Coupling | Polystyrene-supported palladium(II) ethylenediamine complex | 2-Amino-3-(2-propynyl)-1,3-thiazolium bromide, aryl iodide | 6-(Substituted benzyl)imidazo[2,1-b] sci-hub.seCurrent time information in Bangalore, IN.thiazole | scielo.br |

| C-S/C-N Coupling | Copper and Palladium catalysts | trans-1,2-Diiodoalkenes, 1H-benzo[d]imidazole-2-thiols | N-fused benzo scielo.brimidazo[2,1-b]thiazole | acs.orgacs.org |

The principles of green chemistry are increasingly being integrated into the synthesis of isothiazoles to create more sustainable and environmentally friendly processes. mdpi.comroyalsocietypublishing.org This involves the use of greener solvents, reusable catalysts, and more energy-efficient reaction conditions. scispace.commdpi.com

One of the key tenets of green chemistry is the reduction or elimination of hazardous solvents. acs.org Researchers have explored the use of greener solvents like polyethylene (B3416737) glycol (PEG-400) and water in the synthesis of thiazole derivatives. nih.govscispace.comresearchgate.net PEG-400, for instance, is a low-cost, recyclable, and non-flammable reaction medium. researchgate.net In some cases, solvent-free conditions have been developed, where reactants are ground together, significantly reducing waste. scispace.com

The use of reusable catalysts is another important aspect of green chemistry. As mentioned earlier, silica-supported tungstosilicic acid and polymer-supported palladium complexes are examples of heterogeneous catalysts that can be easily recovered and reused. nih.govscielo.br Microwave and ultrasonic irradiation are also being employed as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. nih.govmdpi.com These green approaches not only minimize the environmental impact but also often lead to more economical and efficient synthetic processes. scispace.com

Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl Isothiazole

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary site of reactivity in 5-(bromomethyl)isothiazole is the bromomethyl group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups onto the isothiazole (B42339) core. evitachem.com This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

Reactivity with Nitrogen and Sulfur Nucleophiles

The electrophilic carbon of the bromomethyl group is readily attacked by various nucleophiles. In particular, reactions with nitrogen and sulfur nucleophiles are well-documented and synthetically useful.

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the bromide ion to form the corresponding aminomethylisothiazoles. For instance, the reaction of this compound with pyrrolidine (B122466) yields 5-(pyrrolidin-1-ylmethyl)isothiazole. evitachem.com These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the substitution process.

Similarly, sulfur nucleophiles, such as thiols and thiolates, react efficiently with this compound to furnish thioether derivatives. For example, potassium thiolate can be used to displace the bromine and form the corresponding (isothiazol-5-ylmethyl)thioether. These reactions highlight the compound's role as a key intermediate for creating carbon-sulfur bonds, which are prevalent in many pharmaceutical and agrochemical compounds.

| Nucleophile Type | Example Nucleophile | Reaction Product | Typical Solvents |

|---|---|---|---|

| Nitrogen | Pyrrolidine | 5-(Pyrrolidin-1-ylmethyl)isothiazole | DMF, DMSO |

| Nitrogen | Amines | 5-(Aminomethyl)isothiazole derivatives | DMF, DMSO |

| Sulfur | Potassium Thiolate | (Isothiazol-5-ylmethyl)thioether | DMF, DMSO |

| Sulfur | Thiols | Thioether derivatives | DMF, DMSO |

Elucidation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the reactions of this compound are not extensively detailed in the provided search results, general principles of nucleophilic substitution reactions apply. The rates of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to faster reaction rates. The use of polar aprotic solvents can accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Thermodynamically, these substitution reactions are typically favorable, driven by the formation of a more stable product and the departure of the stable bromide leaving group. Quantum chemical methods and classical thermodynamic calculations can be employed to estimate the enthalpy and Gibbs free energy of these reactions, providing insight into their feasibility and equilibrium positions. nih.gov

Advanced Cross-Coupling Reactions Involving Bromine Substituents

Beyond the reactivity of the bromomethyl group, the bromine atom directly attached to the isothiazole ring (in bromo-substituted derivatives) can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. libretexts.org While direct Suzuki-Miyaura coupling of the bromomethyl group is not typical, bromo-substituted isothiazoles can undergo this reaction. For example, a 5-bromoisothiazole (B42996) derivative can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a 5-arylisothiazole. rsc.orgresearchgate.net

The general mechanism involves three key steps: oxidative addition of the bromo-isothiazole to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| 5-Bromoisothiazole derivative | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Arylisothiazole |

| Halo-isothiazole | Organoboron compound | Palladium complex and a base | Substituted isothiazole |

Exploration of Heck and Ullmann Coupling Applications

Other important cross-coupling reactions include the Heck and Ullmann couplings. The Heck reaction typically involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net A bromo-isothiazole could potentially be coupled with an alkene to introduce a vinyl group onto the isothiazole ring.

The Ullmann coupling is a copper-catalyzed reaction that traditionally couples two aryl halides to form a biaryl compound, though it has been adapted for the formation of aryl-ether and aryl-amine bonds. rsc.orgumass.edu This reaction often requires high temperatures, but modern modifications have made the conditions milder. researchgate.netumass.edu A bromo-isothiazole could undergo an Ullmann-type reaction with another aromatic compound or a nucleophile in the presence of a copper catalyst. rsc.org However, these reactions can sometimes be limited by harsh conditions and the need for stoichiometric amounts of the copper reagent. researchgate.net

Oxidation and Reduction Chemistry of this compound

The this compound molecule possesses sites susceptible to both oxidation and reduction. The sulfur atom in the isothiazole ring can be oxidized to form a sulfoxide or a sulfone, although these reactions are generally less common than substitutions at the bromomethyl group. smolecule.com Reagents like hydrogen peroxide can be used for such oxidations.

The bromomethyl group itself can be reduced to a methyl group. This transformation can be achieved using various reducing agents. These oxidation and reduction reactions provide additional pathways for functionalizing the isothiazole core, further expanding its synthetic utility.

Detailed Mechanistic Insights into this compound Transformations

The reactivity of this compound is fundamentally dictated by the interplay of the isothiazole ring's electronic properties and the inherent reactivity of the bromomethyl group. The isothiazole heterocycle, being an electron-deficient aromatic system, influences the adjacent bromomethyl group, making the methylene (B1212753) carbon an electrophilic center susceptible to nucleophilic attack. This forms the basis for its primary mode of transformation: nucleophilic substitution. However, a deeper understanding of its reactivity requires delving into more complex mechanistic pathways, including the potential for electron transfer processes and the computational modeling of reaction coordinates.

Electron Transfer Mechanisms in Reactivity

While the predominant reaction pathway for this compound is nucleophilic substitution, often presumed to follow an SN2 mechanism, the possibility of single-electron transfer (SET) mechanisms cannot be disregarded, particularly under specific reaction conditions or with certain reagents. chem-soc.sisiue.edu The isothiazole ring, with its electron-rich nitrogen and sulfur heteroatoms and a conjugated system, possesses characteristics that can facilitate intramolecular electron transfer. mdpi.com

In related heterocyclic systems, SET mechanisms have been identified. For instance, the reaction of 5-bromo-1,3,6-trimethyluracil (B83810) with arylthiolate ions has been shown to proceed via a SET pathway. chem-soc.si Similarly, studies on the electrochemical transformation of certain chloro-substituted azo-thiazoles have demonstrated that the initially formed radical anion can initiate an electron transfer process. researchgate.net The use of copper(II) bromide for the bromination of methyl-substituted thiazoles has also been proposed to involve a single-electron transfer from the substrate to the copper center. smolecule.com

For this compound, a SET mechanism could be initiated by a potent reducing agent or a nucleophile with a low oxidation potential. This would involve the transfer of an electron to the isothiazole derivative, forming a radical anion. This transient species could then undergo fragmentation, cleaving the C-Br bond to yield a 5-isothiazolyl-methyl radical and a bromide anion. This radical intermediate would then be free to react with other species in the reaction mixture. While direct experimental evidence for SET mechanisms in the reactions of this compound is not extensively documented, the principles established in analogous systems suggest it is a plausible alternative or competing pathway to the classical SN2 mechanism, especially in reactions involving transition metals or strong reducing nucleophiles.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the intricate details of reaction mechanisms, including the characterization of transition states and the determination of activation energies. kbhgroup.inmdpi.com While specific computational studies focused exclusively on this compound are limited in publicly available literature, valuable insights can be extrapolated from studies on closely related analogs, such as 2-bromo-5-(bromomethyl)thiazole (B150149).

DFT calculations (using the B3LYP/6-31G(d) level of theory) on the bromination of 2-methylthiazole (B1294427) to form 2-bromo-5-(bromomethyl)thiazole have revealed the comparative activation energies for different reaction pathways. These studies indicate that bromination on the thiazole (B1198619) ring proceeds through a Wheland intermediate, a stabilized carbocation, whereas bromination of the methyl group follows a radical chain mechanism. The calculated activation Gibbs free energies (ΔG‡) for these processes provide a quantitative measure of the kinetic feasibility of each pathway.

| Reaction Pathway | Proposed Intermediate | Calculated Activation Gibbs Free Energy (ΔG‡) |

|---|---|---|

| Ring Bromination | Wheland Intermediate | 18.3 kcal/mol |

| Methyl Bromination | Radical Chain Intermediate | 22.1 kcal/mol |

This table presents DFT calculated activation energies for the bromination of a related thiazole compound, providing insight into competing reaction pathways. The data is sourced from studies on 2-bromo-5-(bromomethyl)thiazole and is presented here as an illustrative example of how computational methods can elucidate reactivity.

For the transformations of this compound itself, such as nucleophilic substitution reactions, computational studies would be invaluable for mapping the potential energy surface. These calculations can precisely model the geometry of the transition state, for example, the pentavalent transition state in an SN2 reaction, and determine the associated energy barrier. siue.edu Such studies could also clarify the influence of the isothiazole ring's electronic structure on the stability of intermediates and transition states. For instance, in a study of a different but related system, the reaction of 2-bromomethyl-1,3-thiaselenole with a thiol, quantum chemical calculations were crucial in identifying a multi-step reaction pathway involving several intermediates and transition states, ultimately leading to different products under kinetic versus thermodynamic control. nih.gov

| Computational Parameter | Significance in Mechanistic Studies |

|---|---|

| Activation Energy (ΔE‡ or ΔG‡) | Determines the kinetic feasibility and rate of a reaction pathway. |

| Transition State Geometry | Provides the structure of the highest energy point along the reaction coordinate. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |

This table summarizes key parameters obtained from computational studies and their importance in understanding reaction mechanisms.

Strategic Applications of 5 Bromomethyl Isothiazole in Organic Synthesis

Versatile Building Block for Complex Heterocyclic Systems

The primary utility of 5-(Bromomethyl)isothiazole in organic synthesis stems from the high reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This reactivity allows chemists to use it as a foundational scaffold, attaching it to other molecular fragments to construct more elaborate heterocyclic systems.

The electrophilic carbon of the bromomethyl group is a target for a wide array of nucleophiles. For instance, its reaction with thioamides or thioureas is a well-established method for building new thiazole (B1198619) or thiazoline (B8809763) rings, respectively. nih.govmdpi.com This strategy is exemplified by the Hantzsch thiazole synthesis, a classic method for forming thiazole rings. mdpi.com Similarly, reaction with amines, alcohols, or thiols leads to the formation of new C-N, C-O, and C-S bonds, incorporating the isothiazole (B42339) moiety into larger, often polycyclic, structures.

One notable application is in the generation of transient diene systems for cycloaddition reactions. For example, related bromomethyl-substituted thiazoles can be treated with sodium iodide to form a thiazole o-quinodimethane intermediate, which can be trapped in situ with various dienophiles like N-phenylmaleimide or acrylate (B77674) derivatives to yield complex fused systems such as dihydrobenzothiazoles. acs.org This demonstrates the potential of this compound to serve as a precursor to reactive intermediates that enable the rapid assembly of complex polycyclic frameworks.

| Nucleophile/Reagent | Reaction Type | Resulting Structure/System | Significance |

|---|---|---|---|

| Thioamides / Thioureas | Cyclocondensation | Fused or linked thiazole/thiazoline systems | Construction of nitrogen and sulfur-rich heterocycles. nih.govmdpi.com |

| Amines / Anilines | Nucleophilic Substitution | Aminomethyl-isothiazole derivatives | Forms key C-N bonds for building bioactive molecules. evitachem.com |

| Sodium Iodide / Dienophile | Elimination / Cycloaddition | Polycyclic fused thiazole systems | Rapid assembly of complex molecular architectures. acs.org |

| Triethyl phosphite | Arbuzov Reaction | Isothiazol-5-ylmethylphosphonates | Prepares the scaffold for Wittig-Horner olefination reactions. nih.gov |

Precursor for High-Value Pharmaceutical Intermediates

The isothiazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of compounds with therapeutic potential. thieme-connect.com Isothiazole derivatives have been investigated for a range of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties. mdpi.comthieme-connect.com The utility of this compound lies in its role as a key intermediate for introducing the isothiazole motif into potential drug candidates.

The reactive bromomethyl group allows for the covalent attachment of the isothiazole ring to other pharmacophores or molecular backbones. evitachem.comevitachem.com This functional handle facilitates the synthesis of derivatives for screening in drug discovery programs. For example, it can be used to alkylate amines, phenols, or thiols within a larger molecule, effectively tethering the isothiazole unit to explore its contribution to biological activity. This approach is crucial for developing new pharmaceuticals, where the isothiazole ring might enhance binding to a biological target, improve metabolic stability, or modulate pharmacokinetic properties. ontosight.ai

| Therapeutic Area | Target Class (Example) | Role of the Isothiazole Moiety | Synthetic Contribution of this compound |

|---|---|---|---|

| Oncology | Enzyme Inhibitors (e.g., Kinases), Tubulin | Can act as a hinge-binding motif or interact with key residues in the active site. nih.gov | Serves as a key building block to link the isothiazole core to other fragments of the inhibitor. |

| Infectious Diseases | Bacterial or Fungal Enzymes | The sulfur and nitrogen atoms can coordinate with metallic cofactors or form hydrogen bonds. mdpi.comevitachem.com | Enables the synthesis of isothiazole-containing analogues of existing antibiotics. evitachem.com |

| Metabolic Disorders | Nuclear Receptors (e.g., FXR) | May protect the molecule from enzymatic degradation, extending its duration of action. thieme-connect.com | Provides a reactive handle for incorporation into complex molecules targeting receptors. thieme-connect.combiosynth.com |

| Inflammatory Diseases | Signaling Pathway Proteins | Acts as a bioisostere for other aromatic or heterocyclic rings to optimize activity and properties. mdpi.com | Facilitates the creation of diverse libraries for screening against inflammatory targets. mdpi.com |

Synthesis of Novel Materials with Tailored Optoelectronic and Electronic Properties

In the field of materials science, heterocyclic compounds are essential components for creating organic materials with specific functions. Thiazole and isothiazole rings are electron-deficient systems that can be incorporated into conjugated polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. mdpi.comresearchgate.net

This compound is a valuable precursor for these materials. The bromomethyl group serves as a reactive site for polymerization or for attaching the isothiazole unit onto a larger π-conjugated backbone. For example, it can be converted into a phosphonium (B103445) salt or a phosphonate (B1237965) ester to undergo Wittig or Wittig-Horner reactions, respectively. researchgate.net This allows for the precise installation of vinylene linkages, extending the conjugation of the system and tuning its electronic and photophysical properties. By strategically combining the electron-accepting isothiazole unit with electron-donating moieties, chemists can design materials with specific HOMO/LUMO energy levels, leading to tailored absorption and emission characteristics, including fluorescence. researchgate.netuef.fi The resulting materials could find use as conductive polymers, fluorescent probes, or components in solar cells. researchgate.net

| Material Type | Key Property | Role of this compound | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Electrical Conductivity, Electroluminescence | Incorporates an electron-deficient unit into the polymer backbone. | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs). researchgate.net |

| Fluorescent Dyes | Luminescence, Environmental Sensitivity | Serves as a core component in donor-acceptor chromophores. uef.fi | Bioimaging, Chemical Sensors. researchgate.net |

| Nonlinear Optical (NLO) Materials | High Hyperpolarizability | Contributes to creating molecules with large dipole moments and charge-transfer character. | Optical communications, Data storage. |

| Dye-Sensitized Solar Cells (DSSCs) | Light Harvesting and Charge Transfer | Used to build organic dyes (sensitizers) with strong absorption in the visible spectrum. researchgate.net | Renewable energy generation. researchgate.net |

Facilitation of Structure-Activity Relationship (SAR) Investigations through Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, providing critical insights into how a molecule's chemical structure relates to its biological effect. These studies require the systematic synthesis of a series of related compounds, or analogues, to probe the effects of modifying different parts of a lead molecule. kcl.ac.uk

This compound is an ideal starting point for such investigations. The high reactivity and predictable chemistry of the bromomethyl group allow for the straightforward synthesis of a diverse library of derivatives. By reacting this compound with a wide variety of nucleophiles (e.g., different amines, thiols, alcohols, or carbanions), researchers can rapidly generate analogues where the group attached to the isothiazole's 5-methyl position is systematically varied. kcl.ac.uk

This derivatization allows for the exploration of how factors like steric bulk, lipophilicity, hydrogen bonding capability, and electronic properties at this position impact the molecule's interaction with its biological target. For instance, in developing a new enzyme inhibitor, an SAR campaign could reveal that a bulky, hydrophobic group at this position enhances potency by occupying a specific pocket in the enzyme's active site. The ease with which this compound can be functionalized greatly accelerates this iterative process of design, synthesis, and testing that is central to the discovery of new and effective agents. nih.govacs.org

| Reactant (R-Nu) | Resulting Substituent (-CH₂-R) | Property Being Probed | Potential Impact on Activity |

|---|---|---|---|

| Ammonia (NH₃) | -CH₂-NH₂ | Introduction of a basic, H-bond donor group. | May form salt bridge or hydrogen bond with target. |

| Methanol (CH₃OH) | -CH₂-OCH₃ | Addition of a small, polar, H-bond acceptor. | Can alter solubility and probe for H-bond acceptors in the binding site. |

| Thiophenol (PhSH) | -CH₂-SPh | Introduction of a bulky, lipophilic, aromatic group. | May improve potency through van der Waals or π-stacking interactions. |

| Sodium Azide (NaN₃) | -CH₂-N₃ | Addition of a polar, dipolar group; precursor to an amine. | Can probe electronic and spatial requirements of the binding pocket. |

Computational and Theoretical Chemistry Studies of 5 Bromomethyl Isothiazole

Density Functional Theory (DFT) Investigations of Electronic Structure

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic or acidic nature. nih.govyoutube.comtandfonline.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For isothiazole (B42339) derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For instance, the distribution of the HOMO and LUMO across the molecule can pinpoint which atoms are most likely to participate in a chemical reaction. researchgate.netresearchgate.net In many organic compounds, the HOMO and LUMO are spread across the entire molecule, influencing its interactions with other reagents. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity/basicity). nih.govyoutube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity/acidity). nih.govyoutube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity. researchgate.net |

Beyond FMO analysis, DFT is used to calculate a range of global and local reactivity descriptors that provide a more quantitative measure of a molecule's chemical behavior. grafiati.comchemrxiv.org These descriptors are derived from the way the energy of the system changes with the number of electrons. chemrxiv.org

Chemical Potential (μ): Related to the "escaping tendency" of electrons from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. acs.org

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. acs.org

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. acs.org

Local reactivity descriptors , on the other hand, pinpoint the most reactive sites within a molecule. chemrxiv.org The most common local descriptor is the Fukui function , which indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This helps to predict the sites for nucleophilic, electrophilic, and radical attacks. niscpr.res.in

Table 2: Global Reactivity Descriptors from DFT

| Descriptor | Definition | Significance |

| Chemical Potential (μ) | -(IP + EA) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. acs.org |

| Global Softness (S) | 1 / (2η) | Ease of polarization of the electron cloud. acs.org |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. acs.org |

| (IP = Ionization Potential, EA = Electron Affinity) |

Molecular Dynamics and Docking Simulations for Biological Interactions

To understand how 5-(bromomethyl)isothiazole might interact with biological targets, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. mdpi.comscispace.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.comlew.ro This method helps to identify potential binding sites and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. mdpi.comniscpr.res.in For isothiazole derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes by predicting their binding affinity and mode of interaction within the active site. mdpi.complos.orgbiointerfaceresearch.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. scielo.br These simulations can confirm the stability of the binding pose predicted by docking and reveal the flexibility of the ligand and the protein. mdpi.comajchem-a.com By simulating the movement of atoms and molecules, MD can provide insights into the structural rearrangements and key interactions that govern the biological activity of a compound. scielo.br

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule, which is crucial for understanding its stability. uni-muenchen.dejuniperpublishers.com NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.defaccts.de

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are valuable for predicting the spectroscopic properties of molecules. tandfonline.comtandfonline.com These theoretical calculations can help in the interpretation of experimental spectra, such as infrared (IR) and UV-Visible spectra. nih.govtandfonline.com

Calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure of a synthesized compound. nih.gov TD-DFT calculations can predict electronic transitions, which correspond to the absorption of light in the UV-Vis region, providing insights into the electronic structure and color of the molecule. tandfonline.com Furthermore, these computational approaches can predict various other molecular properties, including dipole moments and polarizabilities, which are important for understanding the intermolecular forces and potential applications of the compound. nih.govacs.org

Biological Activities and Mechanistic Pharmacology of 5 Bromomethyl Isothiazole Derivatives

Antimicrobial Efficacy and Mechanisms of 5-(Bromomethyl)isothiazole Derivatives

Isothiazole (B42339) derivatives have been a focal point of research for new antimicrobial agents due to the rise of drug-resistant pathogens. biointerfaceresearch.comsid.ir Their efficacy spans a range of bacteria and fungi, making them a versatile scaffold for further development.

Antibacterial Activity against Pathogenic Strains

Derivatives of the thiazole (B1198619) and benzothiazole (B30560) core structure have demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative pathogenic strains. biointerfaceresearch.comnih.gov Studies have shown that specific substitutions on the thiazole ring are crucial for enhancing antibacterial action. For instance, certain benzothiazole derivatives have shown potent inhibition of DNA gyrase, an essential bacterial enzyme, with Minimum Inhibitory Concentration (MIC) values comparable to the reference drug ciprofloxacin (B1669076) against Enterococcus faecalis. nih.gov

Other derivatives have been effective against Escherichia coli and Pseudomonas aeruginosa, in some cases showing better activity than ciprofloxacin. nih.gov The introduction of specific moieties, such as chloro or bromo groups, at certain positions on the benzothiazole ring has been found to enhance antibacterial action. nih.gov Similarly, various thiazole derivatives have shown prominent antibacterial activity against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Thiazole and Benzothiazole Derivatives

| Compound Class | Bacterial Strain | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| Benzothiazole-Isatin Derivative (41c) | E. coli | 3.1 µg/mL | nih.gov |

| Benzothiazole-Isatin Derivative (41c) | P. aeruginosa | 6.2 µg/mL | nih.gov |

| Amino-Benzothiazole Schiff Base (46a/46b) | E. coli | 15.62 µg/mL | nih.gov |

| Amino-Benzothiazole Schiff Base (46a/46b) | P. aeruginosa | 15.62 µg/mL | nih.gov |

| DNA GyraseB Inhibitor (19a/19b) | E. faecalis | 3.13 µM | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine Derivative (43a) | S. aureus | 16.1 µM | sid.ir |

Antifungal Activity Spectrum

The antifungal potential of isothiazole and thiazole derivatives is well-documented, with activity demonstrated against several pathogenic fungi. nih.govnih.gov Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, for example, have shown very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The minimum fungicidal concentration (MFC) values were typically 2- to 4-fold higher than the MIC values. nih.gov

In another study, a series of thiazole derivatives were evaluated against ten fungal species, with some compounds showing moderate activity against Cryptococcus neoformans and Trichophyton mentagrophytes. researchgate.net Research into isothiazole–thiazole derivatives has identified compounds with potent in vivo activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. researchgate.net The antifungal spectrum also includes activity against Geotrichum candidum and Trichophyton rubrum. anjs.edu.iq

Table 2: Antifungal Activity of Selected Isothiazole and Thiazole Derivatives

| Compound Class | Fungal Strain | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | C. albicans (clinical isolates) | 0.008–7.81 µg/mL | nih.gov |

| Isothiazole–Thiazole Derivative (6u) | P. cubensis (in vivo EC50) | 0.046 mg/L | researchgate.net |

| Isothiazole–Thiazole Derivative (6u) | P. infestans (in vivo EC50) | 0.20 mg/L | researchgate.net |

| Thiazole Derivative (3h) | C. neoformans | 8 µg/mL | researchgate.net |

| Thiazole Derivative (3h) | C. albicans | 8 µg/mL | researchgate.net |

Molecular Mechanisms of Antimicrobial Action, e.g., Enzyme Inhibition

The antimicrobial effects of isothiazole and related thiazole derivatives are attributed to their ability to interfere with essential cellular processes in pathogens. A primary mechanism is the inhibition of key bacterial enzymes. nih.gov Studies on benzothiazole derivatives have identified DNA gyrase and topoisomerase IV as crucial targets. nih.govnih.gov These enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial cell death. Specific derivatives have shown potent, dose-dependent inhibitory activity on these enzymes. nih.govnih.gov

Another identified target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov Docking studies have shown that thiazole derivatives can bind effectively to the active site of the MurB enzyme, disrupting cell wall synthesis. sid.irnih.gov Additionally, some isothiazole compounds are believed to act on the oxysterol-binding protein, a target also implicated in the action of the fungicide oxathiapiprolin. researchgate.net This suggests that isothiazole derivatives may share mechanisms with established antimicrobial agents while offering a novel chemical scaffold. researchgate.net

Anticancer Potential and Cytotoxicity Profiles

Thiazole-containing compounds have emerged as a significant class of heterocyclic structures with promising anticancer properties. nih.govmdpi.com Derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, often triggering cell death through the induction of apoptosis. nih.govfrontiersin.orgnih.gov

In Vitro Cytotoxic Activity against Human Cancer Cell Lines

Numerous studies have confirmed the in vitro cytotoxic potential of thiazole and benzothiazole derivatives against various human cancer cell lines. nih.govnih.gov For example, a series of bis-thiazole derivatives exhibited remarkable cytotoxic activities, with one compound showing a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line and another an IC50 of 6 nM against the KF-28 ovarian cancer cell line. frontiersin.org

Other research on thiazole-incorporated phthalimide (B116566) derivatives identified compounds with strong cytotoxic activity against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cells, with IC50 values in the sub-micromolar range. nih.gov Similarly, certain benzofuran (B130515) derivatives containing bromine have demonstrated significant activity against A549 (lung cancer) and HepG2 (liver cancer) cells, with IC50 values as low as 3.5 µM and 3.8 µM, respectively. mdpi.com The cytotoxic efficacy often varies based on the specific chemical substitutions on the core ring structure and the cancer cell line being tested. nih.govnih.govcbijournal.com

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives Against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity Measurement (IC50) | Reference |

|---|---|---|---|

| Bis-Thiazole Derivative (5c) | HeLa (Cervical) | 0.6 nM | frontiersin.org |

| Bis-Thiazole Derivative (5f) | KF-28 (Ovarian) | 6 nM | frontiersin.org |

| Thiazole-Phthalimide Derivative (5b) | MCF-7 (Breast) | 0.2 µM | nih.gov |

| Thiazole-Phthalimide Derivative (5k) | MDA-MB-468 (Breast) | 0.6 µM | nih.gov |

| Benzofuran Derivative (8) | A549 (Lung) | 3.5 µM | mdpi.com |

| Benzofuran Derivative (8) | HepG2 (Liver) | 3.8 µM | mdpi.com |

| Benzothiazole Derivative (6b) | MCF-7 (Breast) | 5.15 µM | nih.gov |

| Thiazolo[4,5-e]indazol-2-amine (7d) | Hep-G2 (Liver) | 10.4 µM | cbijournal.com |

Induction of Apoptosis and Cellular Pathways

A significant mechanism underlying the anticancer activity of thiazole derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov Research has shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govfrontiersin.org

Treatment of cancer cells with active thiazole derivatives leads to key apoptotic events, including the cleavage of PARP1 and caspase-3. ukrbiochemjournal.org Caspase-3 activation is a critical step in the execution phase of apoptosis. nih.gov Furthermore, these compounds have been observed to modulate the levels of Bcl-2 family proteins, which are central regulators of the mitochondrial apoptotic pathway. This includes increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2. frontiersin.orgukrbiochemjournal.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death. frontiersin.org Studies have also demonstrated that these derivatives can cause DNA fragmentation and single-strand breaks in leukemia cells, further confirming their pro-apoptotic action. ukrbiochemjournal.org

Targeted Inhibition of Kinases and Other Oncogenic Pathways

The isothiazole scaffold, and the closely related thiazole ring, have been identified as privileged structures in the design of kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov Kinases are pivotal in cellular signaling, and their abnormal function is a hallmark of many cancers. nih.gov Derivatives of thiazole have shown significant inhibitory properties against a variety of these enzymes. nih.gov

Research has led to the development of thiazole derivatives that target key kinases involved in oncogenesis. For instance, various small molecules incorporating the thiazole ring have been investigated as inhibitors of Protein Tyrosine Kinases (PTKs), Phosphoinositide 3-kinases (PI3Ks), and serine/threonine kinases. nih.govgoogleapis.comresearchgate.net The deregulation of the PI3K signaling pathway is one of the most common events associated with human cancers. googleapis.com

A notable example that highlights the potential of bromomethyl-substituted heterocycles in this area is a derivative reported in a patent for PI3K inhibitors. While based on a thiazole core, the principles are applicable to isothiazoles. The compound, N-{4-Bromomethyl-5-[2-(1-d3-methyl-cyclobutyl)-pyridin-4-yl]-thiazol-2-yl}-acetamide, was synthesized and identified for its potential to inhibit PI3K. googleapis.com This demonstrates that the this compound core can be incorporated into larger molecules designed to fit into the ATP-binding pocket of kinases, disrupting their function and halting cancer cell proliferation.

Further studies have identified thiazole derivatives effective against a range of specific kinases, as detailed in the table below.

Investigation of Other Diverse Pharmacological Activities

Beyond their application in oncology, derivatives of this compound are part of a broader family of isothiazole compounds that exhibit a wide spectrum of pharmacological effects. medwinpublishers.comnih.gov

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. wjpmr.com Isothiazole derivatives have been shown to possess significant anti-inflammatory activity. medwinpublishers.comresearchgate.net For example, research into derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid has yielded compounds with noteworthy anti-inflammatory action. medwinpublishers.com

Specifically, the synthesis and biological testing of amide derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid revealed significant anti-inflammatory effects in preclinical models. nih.gov One well-known isothiazole derivative, Denotivir, which is used as an antiviral agent, also exhibits anti-inflammatory properties. medwinpublishers.comnih.gov This dual activity is a common feature of many isothiazole-based compounds. The anti-inflammatory effects may be due to the inhibition of pro-inflammatory mediators, reduction of vascular permeability, and decreased neutrophil migration. wjpmr.com

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous degenerative diseases. researchgate.net Both isothiazole and thiazole derivatives have been investigated for their antioxidant capabilities. nih.govnih.gov These compounds can neutralize ROS and reduce oxidative damage. nih.gov

The antioxidant activity of these derivatives is often evaluated through in vitro assays that measure their ability to scavenge free radicals. For example, various novel thiazole derivatives have been synthesized and screened for their antioxidant properties using tests like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netmdpi.com The results, often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity), indicate that some of these compounds have potent antioxidant effects. researchgate.net The presence of phenolic fragments combined with the thiazole ring, for instance, has been shown to result in compounds with high antioxidant activity. mdpi.com

Neuroprotective Effects

The isothiazole and thiazole scaffolds are also present in molecules investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. medwinpublishers.comnih.gov Neuroprotection involves preserving neuronal structure and function. Thiazole derivatives have been shown to exert neuroprotective effects through various mechanisms. nih.govnih.gov

For example, certain thiazole sulfonamides have demonstrated neuroprotective capabilities in a Parkinson's disease model by activating SIRT1, a protein linked to cell longevity. nih.gov Other research has focused on thiazole-carboxamide derivatives as modulators of AMPA receptors, which are critical for synaptic transmission in the central nervous system; dysregulation of these receptors is linked to neurological disorders. mdpi.com These compounds can adjust receptor kinetics, suggesting a potential therapeutic role in conditions marked by excitotoxicity. mdpi.com Furthermore, some isothiazole derivatives have been identified as potentially useful in the treatment of Alzheimer's disease. medwinpublishers.com

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. ijrpr.commdpi.com For isothiazole derivatives, SAR studies help to optimize their therapeutic effects by modifying their chemical structure. ijrpr.com

Influence of the Bromomethyl Group on Biological Activity

The bromomethyl group (-CH₂Br) at the 5-position of the isothiazole ring is a key structural feature that significantly influences the compound's biological activity. This influence stems from its chemical reactivity and steric properties.

The carbon-bromine bond is relatively weak, making the bromide ion a good leaving group. This renders the adjacent methylene (B1212753) (-CH₂-) carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its biological potential. In a biological system, the bromomethyl group can act as an alkylating agent, forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) found in the active sites of enzymes or receptors. This can lead to irreversible inhibition, a powerful mechanism for inactivating target proteins like kinases, which is a sought-after characteristic in some anticancer drugs.

The synthesis of compounds like bromomethyl(4,5-dichloroisothiazol-3-yl) ketone, which is used as a reactive intermediate to build more complex heterocyclic systems, underscores the synthetic utility and reactivity of the bromomethyl moiety. researchgate.net Similarly, the use of N-bromosuccinimide (NBS) to introduce a bromomethyl group onto a thiazole ring in the synthesis of PI3K inhibitors highlights its role as a handle for further chemical elaboration. googleapis.com Therefore, the bromomethyl group is not merely a passive substituent; it is a reactive functional group that can be crucial for the molecule's mechanism of action, either by directly participating in covalent bond formation with a biological target or by serving as a critical synthetic handle for creating derivatives with enhanced potency and specificity.

Design Principles for Enhanced Efficacy and Selectivity

The development of this compound derivatives with improved therapeutic potential hinges on strategic chemical modifications aimed at maximizing biological efficacy while minimizing off-target effects. Key design principles involve a deep understanding of structure-activity relationships (SAR), the application of computational modeling, and advanced medicinal chemistry strategies such as scaffold hopping. These approaches allow for the rational design of analogues with optimized interactions with their biological targets, leading to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For isothiazole and related thiazole derivatives, research has identified several key modifications that can significantly enhance efficacy.

One primary strategy involves the modification of substituents on aromatic rings attached to the core heterocycle. For instance, in a series of thiazole derivatives designed as PI3K/mTOR dual inhibitors, the substitution pattern on a terminal phenyl ring was found to be critical for cytotoxic potential. The derivative featuring a 3-nitrophenyl group (compound 3b) demonstrated significantly higher activity compared to its unsubstituted counterpart (compound 3a). nih.gov Similarly, SAR studies on β-pentene-based thiazole derivatives revealed that the presence of a hydroxyl group on an associated benzene (B151609) ring enhances anticancer activity, whereas a fluorine group diminishes it. ijper.org Another study confirmed that a methoxy (B1213986) group could confer higher antitumor activity than a halogen substituent. ijper.org

These findings underscore the principle that specific electronic and steric properties of substituents can govern the molecule's ability to interact with its target protein.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a sophisticated design strategy that involves replacing the core molecular structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. This can lead to compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.

This principle was successfully applied in the development of novel tropomyosin receptor kinase A (TrkA) inhibitors. nih.gov Beginning with the indazole scaffold of the known drug Entrectinib, researchers employed a scaffold hopping strategy to replace it with phenyl triazole and phenyl thiazole skeletons. nih.gov While the initial phenyl thiazole derivatives showed weaker efficacy, further structure-guided optimization of the related phenyl triazole series led to the identification of highly potent and selective inhibitors. nih.gov This iterative process of modifying the core structure is a powerful tool for discovering novel chemical entities with desired therapeutic profiles.

Target-Specific Modifications for Selectivity

Achieving selectivity is crucial for reducing off-target side effects. This is often accomplished by designing molecules that exploit subtle structural differences between related biological targets. In the development of TrkA inhibitors, a compound (19c) was engineered that not only showed high potency against TrkA but also displayed significant selectivity over the closely related TrkB and TrkC kinases. nih.gov This selectivity was achieved through modifications of the scaffold that optimized interactions within the specific binding pocket of TrkA. nih.gov

Similarly, research on isothiazole analogues of ibotenic acid demonstrated that the size of substituents could dictate receptor group selectivity. The introduction of small substituents on the isothiazole ring retained activity at Group II metabotropic glutamate (B1630785) receptors (mGluRs) while eliminating activity at Group I and Group III receptors. researchgate.net This illustrates a clear design principle where steric constraints can be exploited to achieve receptor subtype selectivity.

Table 1: Efficacy and Selectivity of Optimized Thiazole/Isothiazole Derivatives

| Compound | Target(s) | IC₅₀ Value | Selectivity Profile |

| Compound 19c | TrkA | 1.6 nM | Highly selective over TrkB (IC₅₀ = 12.3 nM) and TrkC (IC₅₀ = 18.4 nM) nih.gov |

| Compound 3b | PI3Kα / mTOR | 0.086 µM / 0.221 µM | Dual inhibitor with high cytotoxic potential nih.gov |

| Compounds 2a & 2c | NMDA Receptor Subtypes | Not specified | Agonists that discriminate between individual NMDA subtypes researchgate.net |

| Compound 89 | Cancer Cell Lines | < 72 hr (effective concentration) | Active against at least three types of cancer cell lines ijper.org |

Computational and Pharmacophore Modeling

Modern drug design frequently employs computational tools to predict how chemical structures will interact with their targets. Pharmacophore modeling, a key computational technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.

For a series of isothiazolidinedione derivatives, a six-point pharmacophore model was developed, comprising four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. researchgate.net This model was then used to create a predictive 3D Quantitative Structure-Activity Relationship (QSAR) model, which helps in forecasting the inhibitory potency of new potential derivatives. researchgate.net The QSAR model highlighted that a hydrophobic aromatic character was a crucial factor for activity, providing a clear design directive for synthesizing more potent molecules. researchgate.net Such computational approaches allow for the virtual screening of compounds and the prioritization of synthetic efforts, making the design process more efficient.

Advanced Analytical Characterization Techniques for 5 Bromomethyl Isothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 5-(Bromomethyl)isothiazole and its derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isothiazole (B42339) ring and the bromomethyl group. The isothiazole ring protons, typically found in the aromatic region of the spectrum, are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the bromine atom.

Based on data from related isothiazole and thiazole (B1198619) derivatives, the proton at position 4 of the isothiazole ring (H-4) is anticipated to appear as a doublet, while the proton at position 3 (H-3) would also likely be a doublet due to coupling with H-4. The bromomethyl protons (-CH₂Br) are expected to resonate as a singlet in a region characteristic of alkyl halides.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.5 - 9.0 | d |

| H-4 | 7.5 - 8.0 | d |

| -CH₂Br | 4.5 - 5.0 | s |

Note: The predicted values are based on the analysis of spectral data for various isothiazole and thiazole derivatives. rsc.orgrsc.orgchemicalbook.comchemicalbook.comresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms in the isothiazole ring are influenced by the heteroatoms and the substituent. The carbon atom attached to the bromine (C-5) and the carbon of the bromomethyl group are expected to show characteristic shifts.

Drawing on spectral data from substituted isothiazoles and thiazoles, the predicted chemical shifts for the carbon atoms of this compound are outlined below. asianpubs.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | 150 - 155 |

| C-4 | 120 - 125 |

| C-5 | 140 - 145 |

| -CH₂Br | 30 - 35 |

Note: These are estimated values derived from the analysis of related heterocyclic compounds. rsc.orgrsc.orgasianpubs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in distinctive M and M+2 peaks in the mass spectrum, which is a key identifier for brominated compounds. libretexts.org

The electron impact (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation of the molecular ion can provide structural information. Common fragmentation patterns for isothiazoles involve cleavage of the ring and loss of small neutral molecules. For this compound, the loss of the bromine atom or the entire bromomethyl group are anticipated to be significant fragmentation pathways. libretexts.orglibretexts.orgmiamioh.eduresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Ion | Predicted m/z |

| [M+H]⁺ | 177.93205 |

| [M+Na]⁺ | 199.91399 |

| [M-H]⁻ | 175.91749 |

Note: These values are predicted and based on the molecular formula C₄H₄BrNS. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-Br bonds.

The aromatic C-H stretching vibrations of the isothiazole ring are typically observed in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the ring give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is generally found at lower wavenumbers. The presence of the bromomethyl group would be indicated by C-H stretching and bending vibrations, as well as a C-Br stretching band, which typically appears in the fingerprint region. vscht.cz

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1500 - 1600 |

| C=C Stretch (in-ring) | 1400 - 1500 |

| -CH₂- Bend | 1400 - 1450 |

| C-Br Stretch | 500 - 600 |

Note: These are general ranges and the exact positions can vary. vscht.cz

X-ray Crystallography for Absolute Stereochemistry and Conformation

For instance, the crystal structures of 2,4-dibromothiazole (B130268) and 2,4-diacetyl-5-bromothiazole reveal a planar thiazole ring. mdpi.com It is expected that this compound would also adopt a largely planar conformation. The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding involving the bromine atom and potential weak hydrogen bonds. mdpi.com

Table 5: Expected Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Interactions | Halogen bonding, van der Waals forces |

Note: These are predictions based on the crystal structures of similar brominated thiazole compounds. mdpi.comresearchgate.netresearchgate.net

Environmental and Toxicological Research on Isothiazole Compounds

Environmental Transformation and Degradation Pathways of Isothiazole (B42339) Derivatives

The environmental persistence and ultimate fate of isothiazole derivatives are governed by a combination of biological and abiotic processes. These compounds are generally susceptible to degradation, which mitigates their potential for long-term environmental accumulation. researchgate.netnih.gov The primary degradation mechanisms include biodegradation, photolysis, and hydrolysis, with the rate and extent of these processes being influenced by environmental conditions such as pH, temperature, and the presence of microorganisms. nih.govresearchgate.net